molecular formula C18H16ClNO4 B11049084 2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide

2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide

Cat. No.: B11049084
M. Wt: 345.8 g/mol
InChI Key: BLOIQKFAQHLUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 2-chloro-2-phenylacetyl chloride . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and characterized using techniques such as NMR, UV, and mass spectral analysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of the original compound .

Scientific Research Applications

2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique molecular structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C18H16ClNO4

Molecular Weight

345.8 g/mol

IUPAC Name

2-chloro-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

InChI

InChI=1S/C18H16ClNO4/c1-11-2-4-12(5-3-11)18(22)13-8-15-16(24-7-6-23-15)9-14(13)20-17(21)10-19/h2-5,8-9H,6-7,10H2,1H3,(H,20,21)

InChI Key

BLOIQKFAQHLUSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)CCl)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.